Ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzamido group, a phenyl group, and a dihydropyridazine ring. Its molecular formula is C18H14ClN3O4.
Preparation Methods
The synthesis of Ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. For instance, the synthesis may begin with the reaction of ethyl cyanoacetate with hydrazine hydrate to form the dihydropyridazine ring. This intermediate is then reacted with 2-chlorobenzoyl chloride and phenylhydrazine under controlled conditions to yield the target compound .
Chemical Reactions Analysis
Ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzamido group can undergo nucleophilic substitution reactions with various nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
Ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, thereby affecting various biochemical pathways. Detailed studies are required to fully elucidate its mechanism of action and identify the exact molecular targets involved .
Comparison with Similar Compounds
Ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(2-chlorobenzamido)benzoate: This compound has a similar chlorobenzamido group but lacks the dihydropyridazine ring.
Ethyl 3-benzamido-3-thioxopropanoate: This compound contains a benzamido group and a thioxo group, but its overall structure is different.
1,3,4-Thiadiazole derivatives: These compounds have a thiadiazole ring and exhibit different biological activities compared to the dihydropyridazine derivatives .
Properties
IUPAC Name |
ethyl 4-[(2-chlorobenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4/c1-2-28-20(27)18-16(22-19(26)14-10-6-7-11-15(14)21)12-17(25)24(23-18)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDZDGOTGNGYKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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